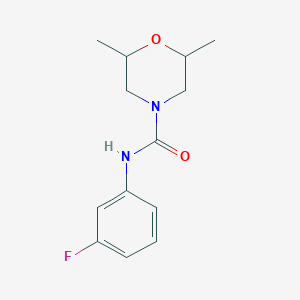![molecular formula C16H16BrNO2 B5340421 N-[2-(benzyloxy)ethyl]-2-bromobenzamide](/img/structure/B5340421.png)
N-[2-(benzyloxy)ethyl]-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzyloxy)ethyl]-2-bromobenzamide, commonly known as BZB, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. BZB is a benzamide derivative that has been synthesized using various methods, including the reaction of 2-bromobenzoyl chloride with 2-(benzyloxy)ethylamine.
作用機序
The mechanism of action of BZB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BZB has also been found to activate certain signaling pathways that can lead to the death of cancer cells. In the case of Alzheimer's disease, BZB is believed to work by reducing the levels of beta-amyloid in the brain.
Biochemical and Physiological Effects:
BZB has been found to have various biochemical and physiological effects. In cancer cells, BZB has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication. BZB has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In the case of Alzheimer's disease, BZB has been shown to reduce the levels of beta-amyloid in the brain, which can lead to improved cognitive function.
実験室実験の利点と制限
One of the advantages of using BZB in lab experiments is its ability to inhibit the growth of cancer cells. BZB has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's disease. However, one of the limitations of using BZB is its potential toxicity. Studies have shown that BZB can be toxic to certain cells, and further research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on BZB. One area of research is the development of more effective synthesis methods for BZB. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by BZB. This could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Finally, further research is needed to determine the safety and efficacy of BZB in humans, which could lead to the development of new treatments for cancer and neurodegenerative diseases.
Conclusion:
In conclusion, BZB is a synthetic compound that has gained attention in the scientific community for its potential applications in research. BZB has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's disease. While there are limitations to using BZB in lab experiments, further research is needed to determine its safety and efficacy. Overall, BZB shows promise as a potential treatment for cancer and neurodegenerative diseases.
合成法
The synthesis of BZB involves the reaction of 2-bromobenzoyl chloride with 2-(benzyloxy)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. Other methods of synthesis include the reaction of 2-bromobenzoic acid with 2-(benzyloxy)ethylamine in the presence of a coupling agent such as EDCI.
科学的研究の応用
BZB has been found to have potential applications in various areas of scientific research. One of the primary applications is in the field of cancer research. Studies have shown that BZB has anti-tumor properties and can inhibit the growth of cancer cells. BZB has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease, in the brain.
特性
IUPAC Name |
2-bromo-N-(2-phenylmethoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-15-9-5-4-8-14(15)16(19)18-10-11-20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYKNAJHKXPGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-chloro-2-fluorobenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5340345.png)
![6-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5340355.png)
![methyl 4-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5340362.png)
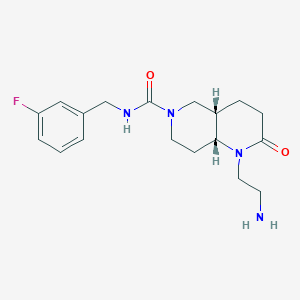
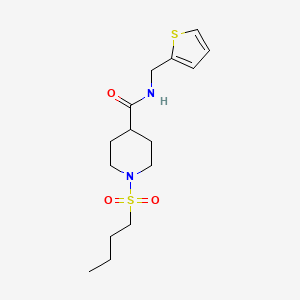
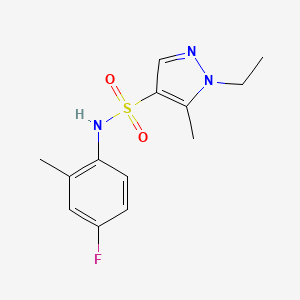
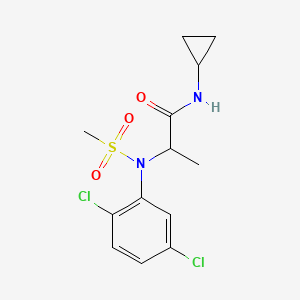
![isobutyl 2-chloro-5-(5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5340406.png)
![3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid](/img/structure/B5340414.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5340426.png)
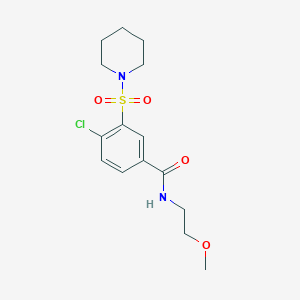
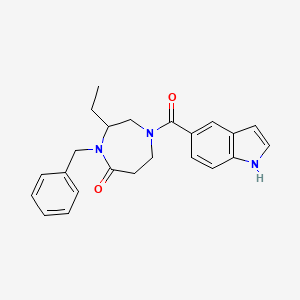
![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5340446.png)
